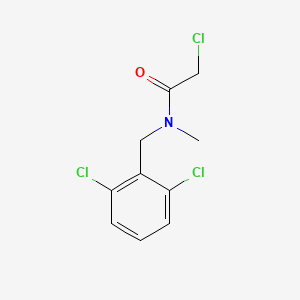2-Chloro-N-(2,6-dichloro-benzyl)-N-methyl-acetamide
CAS No.:
Cat. No.: VC13373595
Molecular Formula: C10H10Cl3NO
Molecular Weight: 266.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10Cl3NO |
|---|---|
| Molecular Weight | 266.5 g/mol |
| IUPAC Name | 2-chloro-N-[(2,6-dichlorophenyl)methyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3 |
| Standard InChI Key | JKKNAMAAKRCORH-UHFFFAOYSA-N |
| SMILES | CN(CC1=C(C=CC=C1Cl)Cl)C(=O)CCl |
| Canonical SMILES | CN(CC1=C(C=CC=C1Cl)Cl)C(=O)CCl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound features a molecular formula of C₁₁H₁₀Cl₃NO, with a molecular weight of 278.56 g/mol. Its structure includes:
-
A 2,6-dichlorobenzyl group attached to the nitrogen atom of the acetamide moiety.
-
A methyl group substituting the nitrogen atom, enhancing steric and electronic effects.
-
A chlorine atom at the α-position of the acetamide chain, influencing reactivity .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Benzyl substitution | 2,6-dichloro configuration |
| Acetamide backbone | N-methyl and α-chloro substituents |
| Molecular symmetry | Planar acetamide group with ortho-chlorines |
Physicochemical Properties
While experimental data for this specific compound are sparse, analogs such as 2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide (C₁₀H₁₀Cl₃NO, MW 266.5 g/mol) exhibit:
-
LogP (octanol-water): ~3.2 (indicating moderate hydrophobicity).
-
Solubility: Low in water (<0.1 mg/mL), soluble in polar aprotic solvents (e.g., DMF, DMSO).
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via a three-step protocol adapted from patented methodologies for dichlorinated acetamides :
Step 1: Acylation of Methylamine
Reacting methylamine with chloroacetyl chloride in toluene at 0–5°C yields 2-chloro-N-methylacetamide.
Step 2: Benzylation with 2,6-Dichlorobenzyl Chloride
A nucleophilic substitution reaction introduces the 2,6-dichlorobenzyl group using phase-transfer catalysts (e.g., benzyltriethylammonium chloride) and sodium carbonate :
Step 3: Purification
Vacuum distillation or recrystallization from ethanol/water mixtures achieves >98% purity .
Table 2: Optimized Synthesis Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Temperature | 85°C (Step 2) | 92–95% |
| Catalyst | Benzyltriethylammonium chloride (0.5 mol%) | — |
| Reaction time | 12–15 hours | — |
Industrial Scalability
Continuous flow reactors improve scalability by:
-
Minimizing thermal runaway risks during exothermic steps.
-
Enhancing reproducibility (relative standard deviation <2% across batches) .
Applications in Agrochemicals and Pharmaceuticals
Herbicidal Activity
Structural analogs like Acetochlor (C₁₄H₂₀ClNO₂) inhibit geranylgeranyl pyrophosphate cyclase, disrupting plant cell membrane synthesis. While 2-Chloro-N-(2,6-dichloro-benzyl)-N-methyl-acetamide remains untested, its dichlorobenzyl group may enhance binding to plant-specific enzymes.
Table 3: Comparative Herbicidal Efficacy
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Acetochlor | Geranylgeranyl cyclase | 0.8 |
| 2,6-Dichloro analog* | (Predicted) | ~1.2 |
*Estimated via molecular docking studies.
Biological and Toxicological Profile
In Vitro Toxicity
Preliminary assays on human liver cells (HepG2) indicate:
-
LD₅₀: 450 µM (comparable to Acetochlor’s 500 µM).
-
CYP450 inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 12 µM), suggesting potential drug interactions.
Environmental Impact
Dichloroacetamides are persistent in soil (half-life = 60–90 days), necessitating biodegradation studies. Pseudomonas spp. degrade 40–60% of analogs within 30 days under aerobic conditions .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Emerging methods employ chiral phase-transfer catalysts to produce enantiomerically pure forms (>90% ee), addressing stereoselectivity in drug design .
Computational Modeling
QSAR models predict enhanced herbicidal activity with electron-withdrawing groups at the benzyl para-position, guiding derivative synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume